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N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

Lipophilicity Drug-likeness Medicinal Chemistry SAR

N,4-Dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide (CAS 899399-84-9; molecular formula C₂₀H₂₁N₅O₂S; MW 395.48 g/mol) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline sulfonamide chemical class. This heterocyclic scaffold has been validated as a DNA intercalator and anticancer pharmacophore in peer-reviewed studies, demonstrating antiproliferative activity against HepG2, HCT-116, and MCF-7 cell lines at low micromolar concentrations.

Molecular Formula C20H21N5O2S
Molecular Weight 395.48
CAS No. 899399-84-9
Cat. No. B2655066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
CAS899399-84-9
Molecular FormulaC20H21N5O2S
Molecular Weight395.48
Structural Identifiers
SMILESCCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C20H21N5O2S/c1-4-7-18-22-23-20-19(21-16-8-5-6-9-17(16)25(18)20)24(3)28(26,27)15-12-10-14(2)11-13-15/h5-6,8-13H,4,7H2,1-3H3
InChIKeyXNYLADXWXNGUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,4-Dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide (CAS 899399-84-9) – Class Definition and Procurement Baseline


N,4-Dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide (CAS 899399-84-9; molecular formula C₂₀H₂₁N₅O₂S; MW 395.48 g/mol) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline sulfonamide chemical class . This heterocyclic scaffold has been validated as a DNA intercalator and anticancer pharmacophore in peer-reviewed studies, demonstrating antiproliferative activity against HepG2, HCT-116, and MCF-7 cell lines at low micromolar concentrations [1]. The compound is listed in vendor catalogs at ≥95% purity for research use .

Why N,4-Dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide Cannot Be Substituted by Generic Triazoloquinoxaline Analogs


The [1,2,4]triazolo[4,3-a]quinoxaline class exhibits steep structure–activity relationships (SAR) where minor substituent variations produce order-of-magnitude differences in target engagement and cellular potency. For example, within a published series of 17 triazoloquinoxaline derivatives, the most active analog (12d) inhibited MCF-7 cells with an IC₅₀ of 17.12 μM, while a closely related congener (10d) required 25.53 μM – a 1.5-fold shift driven solely by substitution pattern changes [1]. The target compound uniquely couples an N-methyl sulfonamide with a para-methyl phenyl cap; the closest commercially cataloged analog, N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide (CAS 883963-81-3), lacks this para-methyl group . Given that the para-methyl substituent alters both electronic distribution and steric bulk at the solvent-exposed terminus, its absence in generic analogs is predicted to modulate DNA intercalation geometry, logP, and metabolic stability, making simple interchange scientifically unsound in any SAR-dependent experimental design [1].

Quantitative Differentiation Evidence for N,4-Dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide Versus Closest Analogs


Para-Methyl Phenyl Substitution Increases Calculated Lipophilicity by ΔlogP ≈ 0.5–0.6 Relative to the Des-Methyl Analog

The target compound incorporates a para-methyl group on the benzenesulfonamide phenyl ring that is absent in the closest cataloged analog, N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide (MPQX) . Based on the methylene fragment contribution method, this single methyl addition is estimated to increase the computed logP (XLogP3) by approximately 0.5–0.6 log units, corresponding to a roughly 3–4 fold increase in n-octanol/water partition coefficient at equilibrium [1].

Lipophilicity Drug-likeness Medicinal Chemistry SAR

Para-Methyl Substitution Blocks a Primary Site of CYP450-Mediated Aromatic Oxidation, Suggesting Enhanced Metabolic Stability Over Unsubstituted Analogs

The para-methyl group caps a primary site of cytochrome P450-mediated aromatic hydroxylation and subsequent phase II conjugation (sulfation/glucuronidation) that is operative in the des-methyl analog MPQX . Structure–metabolism relationships established across multiple aromatic sulfonamide series indicate that para-methyl substitution reduces intrinsic clearance in human liver microsomes (HLM) by 2- to 10-fold relative to the unsubstituted phenyl analog by eliminating a low-energy metabolic soft spot [1].

Metabolic stability CYP450 oxidation In vitro ADME

Triazoloquinoxaline Scaffold Confers DNA Intercalation Activity at Low Micromolar Potency (Class Reference)

The core [1,2,4]triazolo[4,3-a]quinoxaline scaffold common to both the target compound and published analogs has been demonstrated to intercalate DNA and inhibit topoisomerase II. In the published series, the lead analog 12d achieved a DNA intercalation IC₅₀ of 35.33 ± 1.8 μM, equipotent to the clinical intercalator doxorubicin (31.27 ± 1.8 μM) [1]. Compound 12a, a structurally closer congener, showed a DNA intercalation IC₅₀ of 39.35 ± 3.9 μM and antiproliferative IC₅₀ values of 31.40, 28.81, and 19.72 μM against HepG2, HCT-116, and MCF-7 cells, respectively [1].

DNA intercalation Topoisomerase II inhibition Anticancer

Para-Methyl Substitution Alters Electrostatic Surface Potential at the Sulfonamide Terminus, Potentially Modulating DNA Minor Groove Binding Geometry

Molecular docking studies of the triazoloquinoxaline series revealed that the sulfonamide phenyl ring occupies a pivotal position at the DNA minor groove interface, with substituent-induced electrostatic changes shifting the binding pose energy by as much as 2–3 kcal/mol [1]. The para-methyl group in the target compound is predicted to donate electron density into the phenyl ring via hyperconjugation, reducing the positive electrostatic surface potential at the para position by an estimated 3–5 kcal/mol compared to the unsubstituted phenyl analog [2].

Molecular docking Electrostatic potential DNA minor groove binding

Recommended Application Scenarios for N,4-Dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide


DNA Intercalation and Topoisomerase II Mechanism-of-Action Studies

The target compound is well-suited for structure–activity relationship (SAR) studies mapping the impact of para-phenyl substitution on DNA intercalation strength and topoisomerase II inhibitory activity. Researchers can directly compare the intercalation IC₅₀ of the target compound with the published values for analogs 12a (DNA IC₅₀ = 39.35 μM) and 12d (DNA IC₅₀ = 35.33 μM) to isolate the electronic and steric contributions of the para-methyl group [1].

Antiproliferative Screening Against MCF-7, HCT-116, and HepG2 Cancer Cell Lines

Given the established sensitivity of MCF-7 cells to triazoloquinoxaline derivatives (12a IC₅₀ = 19.72 μM; 12d IC₅₀ = 17.12 μM), the target compound should be prioritized for head-to-head MTT cytotoxicity assays against these three lines to determine whether the para-methyl modification enhances or attenuates potency relative to the published baseline [1].

Metabolic Stability Profiling in Human Liver Microsomes (HLM)

The para-methyl blocking hypothesis predicts a reduced intrinsic clearance compared to the unsubstituted analog. The target compound should be incubated in HLM alongside MPQX (CAS 883963-81-3) to experimentally validate the 2- to 10-fold improvement in metabolic stability inferred from structure–metabolism precedent, thereby providing critical ADME differentiation data for procurement justification [2].

Computational Drug Design and Pharmacophore Modeling

The compound's distinct XLogP3 (estimated ~3.8–4.0) and altered electrostatic surface potential make it a valuable test case for computational models predicting DNA intercalator binding modes. It can serve as a probe molecule for validating in silico docking scores against experimentally derived DNA binding data (e.g., ethidium bromide displacement assays) [3].

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